Methyl 3-(bromomethyl)cyclopentanecarboxylate
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Overview
Description
Methyl 3-(bromomethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C8H13BrO2. It is a brominated ester derivative of cyclopentanecarboxylate, characterized by the presence of a bromomethyl group attached to the cyclopentane ring. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the bromination of methyl cyclopentanecarboxylate. The reaction typically proceeds as follows:
Starting Material: Methyl cyclopentanecarboxylate.
Reagent: Bromine (Br2).
Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.
The bromination reaction results in the substitution of a hydrogen atom on the cyclopentane ring with a bromomethyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopentanecarboxylates.
Reduction: Formation of cyclopentanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 3-(bromomethyl)cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)cyclopentanecarboxylate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)cyclopentanecarboxylate can be compared with other brominated esters and cyclopentane derivatives:
Methyl 3-bromocyclopentanecarboxylate: Lacks the methyl group on the brominated carbon, leading to different reactivity.
Ethyl 3-(bromomethyl)cyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting solubility and reactivity.
Methyl 3-(chloromethyl)cyclopentanecarboxylate: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
methyl 3-(bromomethyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCDRLMUQNCVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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